(4R)-4-Butyl-D-glutamic acid
Overview
Description
1-tert-Butyl 4-Methyl 3-Hydroxypiperidine-1,4-dicarboxylate is an intermediate in the synthesis of inhibitors of UPPS found in Staphylococcus and Streptococcus pneumoniae bacterium.
Scientific Research Applications
1. Synthesis and Structural Studies
- Concise Synthesis of (2R,4R)-Monatin : This study demonstrates the synthesis of (2R,4R)-monatin, a sweet amino acid, using (4R)-N-tert-butoxycarbonyl (tBoc)-4-tert-butyldimethylsilyoxy-D-pyroglutamic acid methyl ester. The research highlights the importance of (4R)-4-Butyl-D-glutamic acid derivatives in the efficient preparation of sweet amino acids like monatin (Amino, 2016).
- Synthesis and Analysis of 4-(3-fluoropropyl)-glutamic acid Stereoisomers : This paper details the synthesis of various stereoisomers of 4-(3-fluoropropyl)-glutamic acid, a PET imaging agent, from L- and D-glutamate derivatives. The findings emphasize the role of this compound in the preparation of diagnostic tools for various diseases (Shih et al., 2020).
2. Enzymatic Applications and Biochemical Studies
- A New Access to Alkyl-α-ketoglutaric Acids : This research provides a method for synthesizing 4-alkyl-α-ketoglutaric acids, which are substrates for the enzyme glutamic oxalacetic transaminase (GOT). This method allows for the enzymatic synthesis of this compound analogues, significant for studying glutamate analogues in biological systems (Hélaine et al., 1999).
3. Receptor and Neurological Studies
- Molecular Cloning, Functional Expression, Pharmacological Characterization and Chromosomal Localization of the Human Metabotropic Glutamate Receptor Type 3 : This paper focuses on the role of glutamic acid in the central nervous system and its interaction with metabotropic glutamate receptors. The study’s findings are crucial for understanding the biological importance of glutamic acid derivatives, including this compound, in neurotransmission and brain function (Emile et al., 1996).
4. Molecular Modelling and Conformational Analysis
- Conformational Analysis of Glutamic Acid Analogues : This research investigates glutamic acid analogues, including this compound, for their activity at Glu receptors. The study uses molecular modelling and NMR methods to explore the conformational preferences of these analogues, contributing to our understanding of their interaction with glutamate receptors (Todeschi et al., 1997).
Properties
IUPAC Name |
(2R,4R)-2-amino-4-butylpentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-2-3-4-6(8(11)12)5-7(10)9(13)14/h6-7H,2-5,10H2,1H3,(H,11,12)(H,13,14)/t6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGQZBSGZRAKSV-RNFRBKRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C[C@H](C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649649 | |
Record name | (4R)-4-Butyl-D-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217602-18-0, 872555-88-9 | |
Record name | rel-(2R,4R)-4-Butyl-D-glutamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217602-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4R)-4-Butyl-D-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.